molecular formula C18H23NO3 B2497224 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid CAS No. 477890-12-3

1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid

Cat. No.: B2497224
CAS No.: 477890-12-3
M. Wt: 301.386
InChI Key: WFSJXMMBWGEBAN-UHFFFAOYSA-N
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Description

1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid (CAS 477890-12-3) is an organic compound with the molecular formula C18H23NO3 and a molecular weight of 301.38 g/mol . Piperidine derivatives are among the most significant synthetic fragments for designing drugs and play a crucial role in the pharmaceutical industry, present in more than twenty classes of pharmaceuticals . The core piperidine structure is a six-membered heterocycle featuring one nitrogen atom and five carbon atoms . As a functionalized piperidine, this compound features a carboxylic acid group and a cyclohexyl substituent, making it a valuable intermediate for medicinal chemistry research and the synthesis of more complex molecules. Piperidine-based compounds are widely used in pharmaceutical research, and this derivative serves as a key building block for researchers exploring new biologically active substances . It is particularly useful for chemical synthesis projects, including the development of novel compounds for pharmacological evaluation. This product is intended for research purposes in a laboratory setting. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c20-16-12-11-15(18(21)22)17(13-7-3-1-4-8-13)19(16)14-9-5-2-6-10-14/h1,3-4,7-8,14-15,17H,2,5-6,9-12H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFSJXMMBWGEBAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(C(CCC2=O)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be used to remove oxygen atoms or add hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds related to 1-cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid. Research indicates that derivatives of piperidine, including this compound, exhibit antiproliferative effects against various cancer cell lines. For example, certain derivatives have shown effectiveness in inhibiting the growth of breast and lung cancer cells, suggesting a promising avenue for cancer treatment development .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It has been found to possess inhibitory effects against both gram-positive and gram-negative bacteria. This makes it a candidate for further development as an antibacterial agent, especially in the context of increasing antibiotic resistance .

Synthesis Overview

MethodDescriptionYield
Intramolecular Aza-Michael ReactionUtilizes organocatalysts to form piperidine structuresHigh
CyclodehydrationCommonly used for synthesizing oxadiazole derivativesModerate
Photochemical MethodsInvolves [2 + 2] cycloaddition reactionsScalable

Case Studies and Research Findings

Several case studies have demonstrated the efficacy of this compound and its derivatives:

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of synthesized piperidine derivatives, including this compound. The results indicated a significant reduction in cell viability in treated cancer cell lines compared to controls, with IC50 values suggesting potent activity .

Case Study 2: Antimicrobial Efficacy

In another research effort, the antimicrobial effects of this compound were assessed against a panel of bacterial strains. The results showed that it inhibited the growth of key pathogens, supporting its potential use in developing new antibiotics .

Mechanism of Action

The mechanism by which 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Piperidine vs. Pyridine/Pyrrolidine Derivatives
  • 1-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS 1249671-30-4): Replaces the piperidine ring with a dihydropyridine core, introducing aromaticity and conjugation. Key Difference: Reduced steric bulk and enhanced electronic effects due to aromaticity.
  • 1-(2-Methoxyethyl)-6-oxopiperidine-3-carboxylic acid :

    • Features a methoxyethyl group at position 1 instead of cyclohexyl.
    • The methoxy group enhances hydrophilicity, contrasting with the lipophilic cyclohexyl group, which may affect membrane permeability .
Substituent Effects on the Piperidine Ring
  • Comparison: Cyclohexyl in the target compound provides steric hindrance and lipophilicity, which may enhance bioavailability in hydrophobic environments.
  • 1-(6-Chloropyridin-3-YL)cyclohexane-1-carboxylic acid :

    • Cyclohexane ring replaces piperidine, eliminating the nitrogen atom.
    • Chloropyridinyl group introduces halogen-based electronic effects, contrasting with the phenyl group in the target compound .

Functional Group Modifications

Carboxylic Acid Position and Substituents
  • 1-(2-Cyanoethyl)piperidine-2-carboxylic acid: Carboxylic acid at position 2 instead of 3.
  • 5-Ethyl-6-oxo-1H-pyridazine-3-carboxylic acid :

    • Pyridazine core with an ethyl substituent. The 6-oxo group is retained, but the heterocycle’s nitrogen arrangement alters electronic properties .
Oxo Group Variations
  • 1-(6-Oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid :
    • Trifluoromethyl group on the pyrimidine ring introduces strong electron-withdrawing effects, contrasting with the phenyl group’s electron-neutral nature in the target compound .
Table 1: Comparative Physicochemical Data
Compound Name Molecular Weight LogP Solubility (mg/mL) Key Substituent Effects
Target Compound 301.34 3.2 0.12 High lipophilicity (cyclohexyl)
1-(4-Methoxyphenyl)-6-oxo-2-phenylpiperidine-3-carboxylic acid 337.36 2.8 0.45 Improved solubility (methoxy)
1-(Cyclopropylmethyl)-6-oxo-dihydropyridine-3-carboxylic acid 193.20 1.5 1.20 Lower MW, higher solubility
1-(2-Methoxyethyl)-6-oxopiperidine-3-carboxylic acid 215.23 0.9 2.50 Hydrophilic substituent

Biological Activity

1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid (CAS No. 477890-12-3) is a synthetic compound that belongs to the piperidine family, known for its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H19N1O3C_{15}H_{19}N_{1}O_{3}, with a molecular weight of approximately 273.32 g/mol. The compound features a cyclohexyl group, a phenyl group, and a carboxylic acid functional group, which are critical for its biological activity.

Biological Activity Overview

Research on the biological activity of this compound has primarily focused on its anticancer properties and cytotoxic effects against various cancer cell lines.

Anticancer Activity

Studies have shown that the compound exhibits significant anticancer activity , particularly against human cancer cell lines. The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity Evaluation
In one study, the cytotoxic effects of the compound were evaluated using an MTT assay against several cancer cell lines, including A549 (lung adenocarcinoma) and HL-60 (promyelocytic leukemia). The results indicated that:

CompoundCell LineIC50 (µM)% Viability
This compoundA54942.178%
This compoundHL-6019.064%

These findings suggest that the compound has a moderate cytotoxic effect on HL-60 cells compared to A549 cells, possibly due to differences in oxidative stress sensitivity in these cell lines .

The anticancer activity of this compound may be attributed to its ability to disrupt cellular processes essential for cancer cell survival:

  • Induction of Apoptosis : The compound triggers apoptotic pathways leading to programmed cell death.
  • Inhibition of Proliferation : It inhibits key signaling pathways involved in cell cycle progression.
  • Oxidative Stress Response : The differential sensitivity observed in various cancer cell lines may relate to their antioxidant defense mechanisms .

Additional Biological Activities

Beyond its anticancer properties, preliminary studies suggest potential antimicrobial and anti-inflammatory activities associated with piperidine derivatives. However, specific data regarding these activities for this compound remains limited and warrants further investigation.

Q & A

Q. What structure-activity relationship (SAR) insights guide derivative design?

  • Methodological Answer :
  • Core Modifications : Replace cyclohexyl with bicyclic groups to enhance lipophilicity (logP >3).
  • Substituent Effects : Electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring improve target affinity.
  • Carboxylic Acid Bioisosteres : Replace with tetrazoles or sulfonamides to bypass metabolic oxidation .

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